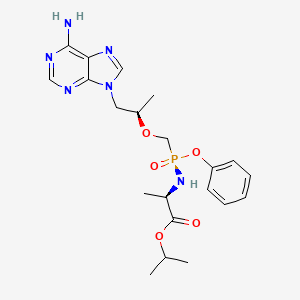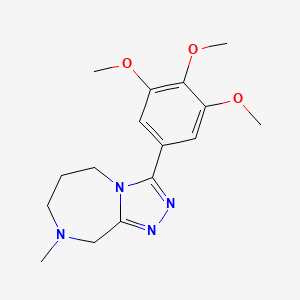
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2C-CN hydrochloride involves several steps starting from 2,5-dimethoxybenzaldehyde. The key steps include:
Formation of 2,5-dimethoxy-4-bromophenyl-2-(phthalimidoamino)-ethane: This is achieved by reacting 2,5-dimethoxybenzaldehyde with bromine and then with phthalic anhydride in the presence of molecular sieves and dimethylformamide (DMF) under reflux conditions.
Conversion to 2,5-dimethoxy-4-cyanophenyl-2-(phthalimidoamino)-ethane: This step involves the reaction of the brominated intermediate with cuprous cyanide in DMF under reflux.
Formation of 1-(2,5-dimethoxy-4-cyanophenyl)-2-aminoethane: The phthalimido group is removed using hydrazine in anhydrous ethanol under reflux.
Final conversion to 2C-CN hydrochloride: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2C-CN hydrochloride are not well-documented in the literature. the synthesis steps mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to suit industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
2C-CN hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) in the presence of a base are commonly used.
Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Cyanohydrins: Formed from nucleophilic addition of cyanide to carbonyl compounds.
Carboxylic Acids: Formed from hydrolysis of the nitrile group
Applications De Recherche Scientifique
2C-CN hydrochloride is primarily used in neuropharmacological research due to its high affinity and selectivity for the 5-HT2A receptor . It is used to study:
Serotonin Receptor Dynamics: Investigating the binding and activation of serotonin receptors.
Psychoactive Effects: Understanding the behavioral and psychoactive effects mediated by 5-HT2A receptor agonists.
Receptor-Specific Circuit Dynamics: Exploring the role of 5-HT2A receptors in cortical circuit dynamics.
Mécanisme D'action
2C-CN hydrochloride exerts its effects by binding to the 5-HT2A receptor, a subtype of serotonin receptor. This binding leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, which results in various physiological and behavioral effects . The compound’s high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes makes it a valuable tool for studying receptor-specific actions .
Comparaison Avec Des Composés Similaires
2C-CN hydrochloride is similar to other phenethylamine derivatives such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another hallucinogenic compound with affinity for serotonin receptors.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Known for its psychoactive effects and serotonin receptor affinity.
Uniqueness
2C-CN hydrochloride is unique due to its high selectivity and affinity for the 5-HT2A receptor, making it more selective than other phenethylamine derivatives .
Conclusion
2C-CN hydrochloride is a valuable compound in neuropharmacological research due to its high selectivity for the 5-HT2A receptor. Its synthesis involves multiple steps, and it undergoes various chemical reactions, including nucleophilic addition and hydrolysis. The compound’s unique properties make it a powerful tool for studying serotonin receptor dynamics and psychoactive effects.
Propriétés
Numéro CAS |
88441-08-1 |
|---|---|
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Clé InChI |
UTIJAZMOSJQGGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCN)OC)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)


